molecular formula C12H27NOSi B14559124 2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine CAS No. 61670-19-7

2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine

Cat. No.: B14559124
CAS No.: 61670-19-7
M. Wt: 229.43 g/mol
InChI Key: CURJWNFWTLSGAU-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a trimethylsilyl group attached to the oxygen atom at the 4-position of the piperidine ring. This compound is known for its chemical stability and unique structural properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2,2,6,6-Tetramethylpiperidine+Trimethylsilyl chlorideThis compound+HCl\text{2,2,6,6-Tetramethylpiperidine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2,6,6-Tetramethylpiperidine+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The compound’s stability and reactivity also allow it to participate in various chemical transformations, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound without the trimethylsilyl group, used as a hindered base in organic synthesis.

    2,2,6,6-Tetramethyl-4-piperidone: Another similar compound with a ketone group at the 4-position, used in the synthesis of various organic compounds.

Uniqueness

2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are desired, such as in protecting group chemistry and the synthesis of complex molecules.

Properties

CAS No.

61670-19-7

Molecular Formula

C12H27NOSi

Molecular Weight

229.43 g/mol

IUPAC Name

trimethyl-(2,2,6,6-tetramethylpiperidin-4-yl)oxysilane

InChI

InChI=1S/C12H27NOSi/c1-11(2)8-10(14-15(5,6)7)9-12(3,4)13-11/h10,13H,8-9H2,1-7H3

InChI Key

CURJWNFWTLSGAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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